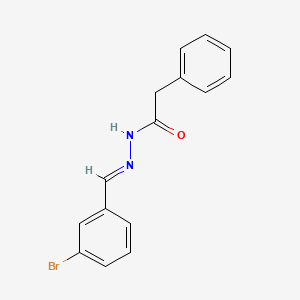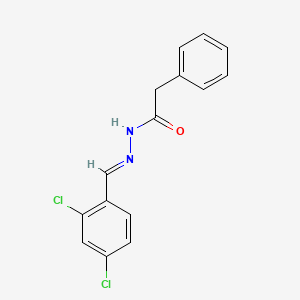
N'-(2-chlorobenzylidene)-2-phenylacetohydrazide
Vue d'ensemble
Description
N’-(2-chlorobenzylidene)-2-phenylacetohydrazide is a compound belonging to the class of hydrazones, which are characterized by the presence of the functional group –CH=N–NH–C(O)–It is known for its coordination ability, biological activities, and promising properties for analytical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N’-(2-chlorobenzylidene)-2-phenylacetohydrazide can be synthesized through the condensation reaction between 2-chlorobenzaldehyde and 2-phenylacetohydrazide. The reaction typically involves mixing equimolar amounts of the aldehyde and hydrazide in a suitable solvent such as methanol or ethanol, followed by stirring at room temperature for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of N’-(2-chlorobenzylidene)-2-phenylacetohydrazide may involve similar synthetic routes but on a larger scale. The process can be optimized by using continuous flow reactors to ensure consistent product quality and yield. Eco-friendly methods, such as using water as a solvent and employing catalysts like piperidine, can also be adopted to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
N’-(2-chlorobenzylidene)-2-phenylacetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products Formed
Oxidation: Corresponding oxides and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Applications De Recherche Scientifique
N’-(2-chlorobenzylidene)-2-phenylacetohydrazide has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its antimicrobial and antitumor activities.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which N’-(2-chlorobenzylidene)-2-phenylacetohydrazide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can enhance its biological activity. Additionally, it can interact with cellular components, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-cyano-N’-(2-chlorobenzylidene)acetohydrazide
- 2-cyano-N’-(4-dimethylaminobenzylidene)acetohydrazide
Uniqueness
N’-(2-chlorobenzylidene)-2-phenylacetohydrazide is unique due to its specific structural features and the presence of both chlorobenzylidene and phenylacetohydrazide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c16-14-9-5-4-8-13(14)11-17-18-15(19)10-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,18,19)/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDMOGDXAHTQEU-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN=CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[1-(2-naphthyl)ethylidene]isonicotinohydrazide](/img/structure/B3841222.png)

![N-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]-2-hydroxy-2-phenylpropanamide](/img/structure/B3841235.png)
![N'-[(E)-(4-bromophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B3841244.png)
![N-[(E)-(4-bromophenyl)methylideneamino]-2-hydroxy-2-phenylpropanamide](/img/structure/B3841248.png)
![N-[(E)-(4-bromophenyl)methylideneamino]hexanamide](/img/structure/B3841250.png)
![N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]hexanamide](/img/structure/B3841258.png)



![N'-[(E)-(4-chlorophenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B3841306.png)


![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B3841327.png)
